Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)

N-(2-Methoxyphenyl)acetamide structure
N-(2-Methoxyphenyl)acetamide structure
Nome do Produto:N-(2-Methoxyphenyl)acetamide
N.o CAS:93-26-5
MF:C9H11NO2
MW:165.189142465591
MDL:MFCD00026117
CID:34695
PubChem ID:87561721

N-(2-Methoxyphenyl)acetamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-(2-Methoxyphenyl)acetamide
    • o-Acetanisidide
    • o-Methoxyacetanilide
    • o-Acetanisidine
    • 2-Methoxyacetanilide
    • 2'-Methoxyacetanilide
    • Acetamide, N-(2-methoxyphenyl)-
    • Acetanilide, 2'-methoxy-
    • Acetyl-O-anisidine
    • N-Acetyl-o-anisidine
    • 2-ACETAMIDOANISOLE
    • Acetamide, N-(methoxyphenyl)-
    • N-ACETYL-ORTHO-ANISIDINE
    • FGOFNVXHDGQVBG-UHFFFAOYSA-N
    • N-(2-METHOXYPHENYL) ACETAMIDE
    • Q63392790
    • Aceto-o-anisidine
    • NSC4004
    • PubChem3319
    • N-acetyl-2-anisidine
    • 2-(Acetyla
    • N-(2-Methoxyphenyl)acetamide (ACI)
    • o-Acetanisidide (6CI, 7CI, 8CI)
    • 2-(Acetylamino)anisole
    • 2-N-Acetylaminomethoxybenzene
    • 2′-Methoxyacetanilide
    • N-Acetyl-2-methoxyaniline
    • NSC 4004
    • MFCD00026117
    • SDCCGMLS-0033745.P002
    • NS00039539
    • N-(2-methoxyphenyl)-acetamide
    • AKOS000498231
    • o-Acetanisidide;N-(2-Methoxyphenyl)acetamide
    • WLN: 1VMR BO1
    • SCHEMBL171580
    • N-(2-Methoxyphenyl)acetamide, 95%
    • N-(2-Methoxyphenyl)acetamide #
    • DTXSID0052623
    • SY107302
    • W-109344
    • 93-26-5
    • BRN 2091808
    • UNII-LPJ345W2VY
    • SMR000054976
    • LPJ345W2VY
    • N-(2-Methoxy-phenyl)-acetamide
    • AE-641/00783050
    • STL169049
    • AI3-00799
    • AS-59474
    • MLS000105047
    • A0018
    • NSC-4004
    • CHEMBL1880779
    • HMS2339K05
    • CS-0313101
    • EINECS 202-233-5
    • HMS1577L04
    • CHEBI:143106
    • D88200
    • InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11
    • Z27797377
    • Cambridge id 5137141
    • MDL: MFCD00026117
    • Inchi: 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
    • Chave InChI: FGOFNVXHDGQVBG-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C(OC)=CC=CC=1
    • BRN: 2091808

Propriedades Computadas

  • Massa Exacta: 165.07900
  • Massa monoisotópica: 165.079
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 159
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: 1.1
  • Contagem de Tautomeros: 3
  • Superfície polar topológica: 38.3

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.1603 (rough estimate)
  • Ponto de Fusão: 85.0 to 89.0 deg-C
  • Ponto de ebulição: 303-305 °C(lit.)
  • Ponto de Flash: 138
  • Índice de Refracção: 1.5839 (estimate)
  • PSA: 38.33000
  • LogP: 1.72660
  • FEMA: 2768

N-(2-Methoxyphenyl)acetamide Informações de segurança

N-(2-Methoxyphenyl)acetamide Dados aduaneiros

  • CÓDIGO SH:2924299090
  • Dados aduaneiros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2-Methoxyphenyl)acetamide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19830-5mg
O-Acetanisidide
93-26-5
5mg
¥252.0 2021-09-08
Enamine
EN300-15542-2.5g
N-(2-methoxyphenyl)acetamide
93-26-5
2.5g
$149.0 2023-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RL569-5g
N-(2-Methoxyphenyl)acetamide
93-26-5 98.0%(LC&N)
5g
¥176.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RL569-100g
N-(2-Methoxyphenyl)acetamide
93-26-5 98.0%(LC&N)
100g
¥1822.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
RL569-25g
N-(2-Methoxyphenyl)acetamide
93-26-5 98.0%(LC&N)
25g
¥649.0 2022-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A865878-25g
o-Acetanisidide
93-26-5 ≥98%
25g
¥139.00 2022-09-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159959-500g
N-(2-Methoxyphenyl)acetamide
93-26-5 >98.0%(HPLC)(N)
500g
¥1259.90 2023-09-01
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd.
BBP80541-5mg
N-(2-Methoxyphenyl)acetamide
93-26-5 98.0%
5mg
¥100 2021-05-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A865878-100g
o-Acetanisidide
93-26-5 ≥98%
100g
¥419.00 2022-09-29
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159959-100g
N-(2-Methoxyphenyl)acetamide
93-26-5 >98.0%(HPLC)(N)
100g
¥405.90 2023-09-01

N-(2-Methoxyphenyl)acetamide Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Dichloromethane ;  rt
Referência
Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolines
Gao, Yang; Huang, Yubing; Wu, Wanqing; Huang, Kefan; Jiang, Huanfeng, Chemical Communications (Cambridge, 2014, 50(61), 8370-8373

Método de produção 2

Condições de reacção
1.1 Catalysts: Cadmium oxide ;  10 min, 80 °C
1.2 Solvents: Water
Referência
Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcohols
Mazaheritehrani, M.; Asghari, J.; Orimi, R. Lotfi; Pahlavan, S., Asian Journal of Chemistry, 2010, 22(4), 2554-2564

Método de produção 3

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ,  Iodobenzene diacetate Solvents: Acetonitrile ;  30 min, 70 °C
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
Referência
Hypervalent Iodine-Mediated Beckmann Rearrangement of Ketoximes
Oishi, Ryohei; Segi, Kazutoshi; Hamamoto, Hiromi; Nakamura, Akira ; Maegawa, Tomohiro ; et al, Synlett, 2018, 29(11), 1465-1468

Método de produção 4

Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ;  3 h, reflux
Referência
A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2
An, Na; Pi, Hongjun; Liu, Lifeng; Du, Wenting; Deng, Weiping, Chinese Journal of Chemistry, 2011, 29(5), 947-950

Método de produção 5

Condições de reacção
1.1 Catalysts: 1,1′-(3,3-Dichloro-1-cyclopropene-1,2-diyl)bis[benzene] ,  Zinc chloride Solvents: Acetonitrile ;  rt; 1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Cyclopropenium ion catalysed Beckmann rearrangement
Srivastava, Vishnu P.; Patel, Rajesh; Garima; Yadav, Lal Dhar S., Chemical Communications (Cambridge, 2010, 46(31), 5808-5810

Método de produção 6

Condições de reacção
1.1 Catalysts: 2920873-90-9 Solvents: Water ;  1 min, rt
Referência
Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenes
Seyedi, Narges; Shirini, Farhad ; Tajik, Hassan, Journal of Molecular Structure, 2023, 1285,

Método de produção 7

Condições de reacção
1.1 Reagents: Boron trifluoride etherate ,  Iodobenzene diacetate Solvents: Acetonitrile ;  30 min, 70 °C
1.2 5 min, 70 °C
Referência
The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to Ketones
Maegawa, Tomohiro ; Oishi, Ryohei; Maekawa, Ayumi; Segi, Kazutoshi; Hamamoto, Hiromi; et al, Synthesis, 2022, 54(18), 4095-4103

Método de produção 8

Condições de reacção
1.1 Catalysts: Cyanuric chloride ,  Zinc chloride Solvents: Acetonitrile ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst
Furuya, Yoshiro; Ishihara, Kazuaki; Yamamoto, Hisashi, Journal of the American Chemical Society, 2005, 127(32), 11240-11241

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Gold, compd. with palladium (6:1) ,  Resin 717 Solvents: Water ;  24 h, 40 °C
Referência
Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or imines
Zhang, Leilei; Wang, Wentao; Wang, Aiqin; Cui, Yitao; Yang, Xiaofeng; et al, Green Chemistry, 2013, 15(10), 2680-2684

Método de produção 10

Condições de reacção
1.1 Reagents: Triethylamine ,  Sulfonyl fluoride Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
Referência
SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and Lactams
Zhang, Guofu; Zhao, Yiyong; Xuan, Lidi; Ding, Chengrong, European Journal of Organic Chemistry, 2019, 2019(30), 4911-4915

Método de produção 11

Condições de reacção
1.1 Solvents: Dichloromethane ;  20 min, rt
Referência
Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) Catalysis
Kathiravan, Subban ; Nicholls, Ian A., Chemistry - A European Journal, 2017, 23(29), 7031-7036

Método de produção 12

Condições de reacção
1.1 Catalysts: Silica (chlorinated, mesoporous) Solvents: Toluene ;  2 h, reflux
Referência
Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangement
Karimi, Babak; Behzadnia, Hesam, Synlett, 2010, (13), 2019-2023

Método de produção 13

Condições de reacção
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ;  1 min, rt
Referência
Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides
Moghadam, M.; Tangestaninejad, S.; Mirkhani, V.; Mohammadpoor-Baltork, I.; Babaghanbari, M.; et al, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532

Método de produção 14

Condições de reacção
1.1 Solvents: Dichloromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
Referência
Silica gel-promoted synthesis of amide by rearrangement of oxime under visible light
Shen, Qing; Peng, Xiaoyan; Chen, Dan; Liu, Yutong; Jiang, Hezhong; et al, Tetrahedron Letters, 2023, 114,

Método de produção 15

Condições de reacção
1.1 Catalysts: (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(methylthio)methyl]-3,5-dimethyl-… Solvents: Dichloromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  22 h, rt
Referência
BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible Light
Peng, Xiaoyan; liu, Yutong; Shen, Qing; Chen, Dan; Chen, Xueqin; et al, Journal of Organic Chemistry, 2022, 87(18), 11958-11967

Método de produção 16

Condições de reacção
1.1 Catalysts: Zinc oxide (ZnO) ;  4 h, 80 °C
Referência
Morphology of ZnO triggered versatile catalytic reactions towards CO2 fixation and acylation of amines at optimized reaction conditions
Sahoo, Atanu; Chowdhury, Arpita Hazra; Singha, Pintu; Banerjee, Aritra; Manirul Islam, Sk.; et al, Molecular Catalysis, 2020, 493,

Método de produção 17

Condições de reacção
1.1 Catalysts: Cyanuric chloride Solvents: 1H-Imidazolium, 3-hexyl-1-methyl-, perchlorate (1:1) ;  1.75 h, 60 °C
Referência
Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquids
Betti, Cecilia; Landini, Dario; Maia, Angelamaria; Pasi, Maurizio, Synlett, 2008, (6), 908-910

Método de produção 18

Condições de reacção
1.1 Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactions
Sweet, Jamie S.; Wang, Ruichen; Manesiotis, Panagiotis; Dingwall, Paul; Knipe, Peter C., Organic & Biomolecular Chemistry, 2022, 20(12), 2392-2396

Método de produção 19

Condições de reacção
1.1 Reagents: Cesium carbonate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane
Referência
Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex
Yin, Jingjun; Buchwald, Stephen L., Journal of the American Chemical Society, 2002, 124(21), 6043-6048

Método de produção 20

Condições de reacção
1.1 Reagents: Triethylamine ,  1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ;  10 min, rt
Referência
The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amides
Cui, Yin; Zhao, Yiyong; Shen, Junjie; Zhang, Guofu; Ding, Chengrong, RSC Advances, 2022, 12(51), 33064-33068

N-(2-Methoxyphenyl)acetamide Raw materials

N-(2-Methoxyphenyl)acetamide Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide
A844490
Pureza:99%
Quantidade:500g
Preço ($):386.0